Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-
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Overview
Description
N-(2-(1H-indol-1-yl)ethyl)-4-methylbenzenesulfonamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their wide range of biological activities and are prevalent in many natural and synthetic compounds
Preparation Methods
The synthesis of N-(2-(1H-indol-1-yl)ethyl)-4-methylbenzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 1H-indole with 2-bromoethyl-4-methylbenzenesulfonamide under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
N-(2-(1H-indol-1-yl)ethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-(1H-indol-1-yl)ethyl)-4-methylbenzenesulfonamide has several scientific research applications:
Industry: It is used in the development of dyes, pigments, and
Properties
CAS No. |
114364-72-6 |
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Molecular Formula |
C17H18N2O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H18N2O2S/c1-14-6-8-16(9-7-14)22(20,21)18-11-13-19-12-10-15-4-2-3-5-17(15)19/h2-10,12,18H,11,13H2,1H3 |
InChI Key |
GTJUZWWZYAJRTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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